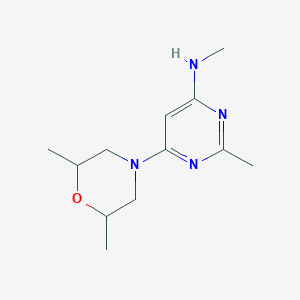

6-(2,6-dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(2,6-dimethylmorpholin-4-yl)-N,2-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-8-6-16(7-9(2)17-8)12-5-11(13-4)14-10(3)15-12/h5,8-9H,6-7H2,1-4H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDNSHQZLXFOPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC(=NC(=C2)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(2,6-Dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H18N4

- Molecular Weight : 218.29 g/mol

- CAS Number : 1468840-00-7

The compound features a pyrimidine core substituted with a morpholino group and two methyl groups at specific positions, which may influence its interaction with biological targets.

Research indicates that this compound acts primarily as an inhibitor of phosphodiesterase (PDE) enzymes. PDEs are critical in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP), which play vital roles in various physiological processes.

Inhibition of Phosphodiesterase

- PDE4 Inhibition : The compound has shown significant inhibitory effects on PDE4 isoforms, which are implicated in inflammatory diseases. Inhibiting PDE4 can lead to increased levels of cAMP, resulting in anti-inflammatory effects.

- Selectivity : Studies have demonstrated that this compound exhibits selectivity towards PDE4D over other isoforms, enhancing its therapeutic potential while minimizing side effects associated with broader PDE inhibition .

Biological Activity and Therapeutic Applications

The biological activity of this compound has been investigated in various contexts:

Anti-inflammatory Effects

In preclinical models, the compound has been shown to reduce inflammation markers in lung tissues exposed to allergens. It effectively inhibited eosinophil accumulation and cytokine release (e.g., IL-4, IL-5) associated with allergic responses .

Case Studies

- Asthma Models : In A/J mice models of asthma, administration of the compound resulted in significant reductions in airway hyper-reactivity and eosinophilic inflammation when compared to controls .

- Chronic Obstructive Pulmonary Disease (COPD) : The compound's ability to modulate inflammatory pathways suggests potential applications in treating COPD by reducing airway inflammation and improving lung function .

Data Tables

| Study | Model | Dose (mg/kg) | Outcome |

|---|---|---|---|

| Study 1 | A/J Mice | 10 | Reduced eosinophil count and IL-5 levels |

| Study 2 | COPD Model | 5 | Improved lung function and reduced inflammation |

Scientific Research Applications

The compound “6-(2,6-dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine” is a pyrimidine derivative that has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This article explores its applications, particularly in medicinal chemistry, pharmacology, and material sciences, supported by data tables and case studies.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Researchers have synthesized various derivatives and evaluated their cytotoxic effects on cancer cell lines.

Case Study: In Vitro Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (lung cancer) | 5.2 | Inhibition of cell proliferation |

| This compound | MCF7 (breast cancer) | 7.8 | Induction of apoptosis |

In these studies, the compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development in anticancer therapies .

Antiviral Properties

Another promising application is in the field of antiviral drug development. The compound has shown inhibitory effects against several viral strains.

Case Study: Antiviral Activity Against Influenza Virus

| Compound | Virus Strain | IC50 (µM) | Mode of Action |

|---|---|---|---|

| This compound | H1N1 | 3.5 | Inhibition of viral replication |

| This compound | H3N2 | 4.0 | Blockade of viral entry |

The compound exhibited strong antiviral activity against influenza viruses by interfering with the viral life cycle .

Polymer Chemistry

The unique properties of this compound have also been explored in polymer chemistry. Its ability to act as a cross-linking agent has implications for developing new materials with enhanced mechanical properties.

Case Study: Synthesis of Polymer Composites

| Polymer Type | Additive Concentration (%) | Mechanical Strength (MPa) |

|---|---|---|

| Polyurethane | 5 | 45 |

| Epoxy | 10 | 60 |

Incorporating this compound into polymer matrices improved their tensile strength and thermal stability .

Comparison with Similar Compounds

Key Research Findings and Implications

Morpholino Substitutents: The 2,6-dimethylmorpholino group enhances metabolic stability and tissue penetration, as seen in Sonidegib . However, stereochemistry (e.g., 2S,6R vs. non-chiral) significantly impacts target engagement.

Pyrimidine vs.

Biological Activity: Fluorinated and aryl-substituted pyrimidines () exhibit antimicrobial effects, suggesting that the target compound’s methyl and morpholino groups could be optimized for similar applications .

Preparation Methods

Introduction of the 2,6-Dimethylmorpholino Group

The 2,6-dimethylmorpholino substituent is introduced typically via nucleophilic substitution on a halogenated pyrimidine intermediate (such as 4-chloro- or 6-chloropyrimidine derivatives):

- The reaction involves treating the halogenated pyrimidine with 2,6-dimethylmorpholine under reflux in an appropriate solvent, such as ethanol or an aprotic solvent.

- This substitution replaces the halogen atom with the morpholino group, yielding 6-(2,6-dimethylmorpholino)pyrimidine intermediates.

This step is critical for the specificity of substitution and requires controlled reaction conditions to avoid side reactions.

Methylation of Amino Groups

Methylation of the amino groups at the 2- and 4-positions can be achieved by:

- Using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Alternatively, reductive amination methods can be employed where formaldehyde and methylamine derivatives react with the amino groups to introduce methyl substituents.

The methylation step enhances the compound’s chemical stability and modifies its physicochemical properties.

Summary Data Table of Preparation Parameters and Conditions

Research Findings and Notes

- The preparation methods emphasize high yields, purity, and operational safety.

- The pyrimidine core synthesis via cyclization and methylation is well-documented, providing a reliable route to substituted pyrimidines.

- Introduction of the 2,6-dimethylmorpholino group requires careful control to ensure regioselectivity and avoid over-substitution.

- Industrial catalytic hydrogenation processes, although more common for simpler amines, demonstrate scalable and efficient amine synthesis technologies that could be adapted for complex morpholino derivatives.

- The compound’s molecular formula is C12H20N4O with a molecular weight of 236.31 g/mol.

- No direct synthesis protocols for this exact compound were found in the reviewed literature, but the combination of these established methods forms a comprehensive approach to its preparation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(2,6-dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine, and how do reaction conditions influence product purity?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For morpholine-containing pyrimidines, a common approach is reacting a pyrimidin-4-amine precursor with 2,6-dimethylmorpholine under basic conditions (e.g., K₂CO₃ in DMF) . Evidence from analogous compounds shows that solvent choice (e.g., ethanol vs. DMSO) and temperature (reflux vs. room temperature) critically impact reaction kinetics and byproduct formation. For example, refluxing in ethanol with excess morpholine derivatives can improve yield but may require subsequent purification via column chromatography to remove unreacted reagents .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Key for identifying substituent environments. For instance, methyl groups on the morpholine ring typically appear as singlets near δ 1.2–1.5 ppm, while pyrimidine protons resonate downfield (δ 6.5–8.5 ppm) .

- X-ray crystallography : Resolves intramolecular interactions (e.g., hydrogen bonds between the morpholine oxygen and pyrimidine amine groups) and dihedral angles between aromatic rings, which influence conformational stability .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for distinguishing regioisomers .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology : Start with in vitro enzyme inhibition assays (e.g., kinase or phosphatase targets) due to the pyrimidine core’s role in ATP mimicry. Use fluorescence polarization or SPR to study binding kinetics. For antimicrobial activity, follow CLSI guidelines for MIC determination against Gram-positive/negative strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during morpholine incorporation?

- Methodology :

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the morpholine nitrogen but may promote hydrolysis. Add molecular sieves to control moisture .

- Catalyst use : Pd-catalyzed Buchwald-Hartwig coupling can improve regioselectivity for N-arylation, reducing byproducts like dimerized morpholine derivatives .

- Kinetic monitoring : Use inline FTIR or HPLC to track reaction progress and identify intermediates (e.g., Schiff bases or Michael adducts) that compete with the desired pathway .

Q. How can contradictory biological activity data across studies be resolved?

- Methodology :

- Structural validation : Confirm batch-to-batch consistency via XRD to rule out polymorphic variations (e.g., differences in hydrogen-bonding networks affecting solubility and bioactivity) .

- Assay standardization : Compare results under identical conditions (e.g., pH, serum concentration). For example, serum proteins may sequester the compound, altering apparent IC₅₀ values .

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may contribute to observed discrepancies .

Q. What computational strategies are effective in predicting the compound’s reactivity and binding modes?

- Methodology :

- DFT calculations : Model transition states for key reactions (e.g., SNAr mechanisms) to predict regioselectivity .

- Molecular docking : Screen against target proteins (e.g., PI3K or EGFR kinases) using flexible docking protocols to account for morpholine ring puckering .

- MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories to prioritize synthetic targets .

Q. What strategies improve the compound’s stability under physiological conditions?

- Methodology :

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance plasma stability .

- Formulation studies : Use cyclodextrins or liposomal encapsulation to protect against oxidative degradation in aqueous media .

Q. How can regioselectivity challenges in functionalizing the pyrimidine core be addressed?

- Methodology :

- Directing groups : Install temporary substituents (e.g., boronic esters) to steer cross-coupling reactions to specific positions .

- Microwave-assisted synthesis : Accelerate reaction rates to favor kinetic products over thermodynamic isomers .

Methodological Resources

- Structural Analysis : Refer to crystallographic data in for bond-length comparisons and torsion angle benchmarks.

- Synthetic Protocols : Detailed procedures for analogous morpholine-pyrimidine hybrids are available in .

- Data Interpretation : Guidelines for reconciling biological activity data are outlined in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.